(R)-(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol
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Overview
Description
®-(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol is a spirocyclic compound that features both oxygen and nitrogen heteroatoms within its structure. This unique configuration imparts distinct chemical and physical properties, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol can be achieved through multiple synthetic routes. One common approach involves the annulation of cyclopentane or four-membered rings using readily available starting materials. These methods typically employ conventional chemical transformations and minimal chromatographic purifications .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of scalability and cost-effectiveness would likely guide the choice of synthetic routes, favoring those that use inexpensive reagents and straightforward purification steps.
Chemical Reactions Analysis
Types of Reactions
®-(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol serves as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its spirocyclic structure may interact uniquely with biological macromolecules, providing insights into enzyme specificity and function.
Medicine
In medicine, ®-(2-Oxa-6-azaspiro[3Its unique structure could be leveraged to develop new drugs with specific biological activities .
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for use in advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ®-(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: This compound shares a similar spirocyclic structure but lacks the oxygen atom present in ®-(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol.
8-Oxa-2-azaspiro[4.5]decane: This compound features a larger ring system and an additional oxygen atom, making it structurally distinct.
2-Oxa-6-azabicyclo[2.2.1]heptane: This compound has a bicyclic structure with both oxygen and nitrogen atoms, similar to ®-(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol.
Uniqueness
The uniqueness of ®-(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol lies in its specific spirocyclic structure, which imparts distinct chemical and physical properties. This makes it valuable for a wide range of scientific research applications, from synthetic chemistry to biological studies.
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
[(5R)-2-oxa-7-azaspiro[3.4]octan-5-yl]methanol |
InChI |
InChI=1S/C7H13NO2/c9-2-6-1-8-3-7(6)4-10-5-7/h6,8-9H,1-5H2/t6-/m1/s1 |
InChI Key |
BLCHBMRZGFLZLZ-ZCFIWIBFSA-N |
Isomeric SMILES |
C1[C@@H](C2(CN1)COC2)CO |
Canonical SMILES |
C1C(C2(CN1)COC2)CO |
Origin of Product |
United States |
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